Mazethramycin B

Antimicrobial susceptibility MIC determination Gram-positive bacteria

Mazethramycin B is the 11-methyl ether PBD with enhanced stability, isolated from S. thioluteus. Validated L1210 leukemia efficacy (T/C 240% at 31.3 μg/kg/day) and antimicrobial MIC benchmarks (1.56–3.12 μg/mL) make it an essential positive control and reference standard. Ideal for SAR studies, ADC payload research, and natural product biosynthesis characterization. ≥95% HPLC purity. Order now for reliable in vivo and in vitro benchmarking.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
CAS No. 68373-95-5
Cat. No. B15562094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMazethramycin B
CAS68373-95-5
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N3O4/c1-10-4-6-12-15(16(10)23)20-17(25-3)13-8-11(5-7-14(22)19-2)9-21(13)18(12)24/h4-7,9,13,17,20,23H,8H2,1-3H3,(H,19,22)/b7-5+
InChIKeyDBZISAXLVWRHPS-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mazethramycin B (CAS 68373-95-5) – Pyrrolobenzodiazepine Antibiotic for Cancer and Antimicrobial Research Procurement


Mazethramycin B is a pyrrolobenzodiazepine (PBD) antitumor antibiotic first isolated from the culture broth of Streptomyces thioluteus ME561-L4 [1][2]. It is a natural product with a tricyclic PBD scaffold characterized by a central seven-membered diazepine ring fused to pyrrole and benzene moieties [1][3]. The compound is the 11-methyl ether derivative of mazethramycin, a structural modification that confers enhanced stability compared to the parent mazethramycin A . Mazethramycin B exhibits dual antimicrobial and antitumor activity, with documented efficacy against Gram-positive and Gram-negative bacteria as well as significant survival prolongation in the murine L1210 leukemia model [1][4].

Mazethramycin B (CAS 68373-95-5) – Why In-Class PBD Substitution Risks Experimental Inconsistency


Pyrrolobenzodiazepine (PBD) antibiotics share a common tricyclic scaffold but exhibit substantial divergence in antimicrobial spectrum, antitumor potency, and toxicity profiles due to variations in peripheral substituents and stereochemistry [1]. Within the mazethramycin series, the 11-methyl ether substitution (Mazethramycin B) yields a compound with distinct physicochemical stability and in vivo efficacy characteristics compared to the free hydroxyl analog Mazethramycin A . More broadly, among naturally occurring PBD monomers, the therapeutic index defined by the ratio of antitumor efficacy (L1210 T/C%) to acute toxicity (LD50) varies dramatically: sibiromycin demonstrates the highest DNA-binding affinity and antitumor potency but is associated with dose-limiting cardiotoxicity [2][3]; neothramycin exhibits lower potency but a distinct immunomodulatory macrophage-activation profile [4]; and anthramycin serves as the prototypical reference compound for structural comparison [1]. Consequently, researchers cannot assume that substituting one PBD monomer for another will preserve experimental outcomes in antimicrobial susceptibility testing, in vivo tumor models, or ADC payload development programs [5]. The following section provides quantitative evidence defining Mazethramycin B's specific performance boundaries.

Mazethramycin B (CAS 68373-95-5) – Quantitative Differentiation Evidence for Scientific Selection


Comparative Antibacterial Activity: Mazethramycin B vs. Anthramycin

Mazethramycin B demonstrates broad-spectrum antibacterial activity against nine bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae. Quantitative MIC values provide a baseline for comparison with other PBD antibiotics. While direct head-to-head MIC data under identical assay conditions is not available in the primary literature, the reported values establish the compound's antimicrobial potency range. [1]

Antimicrobial susceptibility MIC determination Gram-positive bacteria Gram-negative bacteria

In Vivo Antitumor Efficacy: Mazethramycin B vs. Untreated Control (L1210 Leukemia Model)

Mazethramycin B administration significantly prolonged survival in the L1210 murine leukemia model. The T/C ratio (treated vs. control survival time) reached 240% at the optimal dose of 31.3 μg/kg/day administered intraperitoneally. This quantitative efficacy metric positions Mazethramycin B among the active PBD antitumor antibiotics, though direct comparative survival data with other PBD monomers (e.g., anthramycin, tomaymycin) under identical dosing regimens are not available in the primary literature. [1]

Antitumor activity Leukemia Survival prolongation In vivo pharmacology

Acute Toxicity Profile: Mazethramycin B vs. Sibiromycin (Class-Level Therapeutic Index Comparison)

The acute toxicity of Mazethramycin B in mice, expressed as the median lethal dose (LD50) following intravenous administration, is 0.8 mg/kg. This value defines the compound's safety margin and, when considered alongside its antitumor efficacy (T/C = 240% at 31.3 μg/kg/day), informs the therapeutic index. For class-level comparison, sibiromycin, a highly potent glycosylated PBD, exhibits a significantly lower LD50 (approximately 0.1 mg/kg) and is associated with dose-limiting cardiotoxicity. Mazethramycin B's higher LD50 suggests a potentially wider therapeutic window relative to more toxic PBD congeners, though direct comparative toxicity studies under identical conditions are lacking. [1][2]

Acute toxicity LD50 Safety pharmacology Therapeutic index

Structural Stability Differentiation: Mazethramycin B vs. Mazethramycin A

Mazethramycin B is the 11-methyl ether derivative of mazethramycin. This structural modification confers enhanced chemical stability compared to the parent compound Mazethramycin A (free hydroxyl at C11). The methyl ether prevents dehydration to the anhydro form, a common degradation pathway for PBD antibiotics bearing free hydroxyl groups. This improved stability is a key factor in the selection of Mazethramycin B as the research reagent standard. [1]

Chemical stability Methyl ether PBD scaffold Storage

Mechanism of Action: DNA Minor Groove Alkylation (PBD Class Mechanism)

Mazethramycin B, like other pyrrolobenzodiazepine (PBD) antibiotics, exerts its antitumor activity through covalent binding to the N2 amino group of guanine bases within the DNA minor groove. This interaction forms a stable aminal bond at the C11 position of the PBD scaffold, leading to disruption of DNA replication and RNA synthesis. The sequence selectivity and DNA-binding affinity of PBDs are influenced by peripheral substituents; however, specific binding affinity data (e.g., ΔTm values) for Mazethramycin B have not been reported in the primary literature. The mechanism is inferred from class-wide PBD pharmacology. [1][2]

DNA binding Minor groove Covalent adduct Antitumor mechanism

Mazethramycin B (CAS 68373-95-5) – Optimal Research and Industrial Application Scenarios


In Vivo Leukemia Model Positive Control

Mazethramycin B is well-suited as a positive control compound in murine L1210 leukemia efficacy studies. The established T/C ratio of 240% at 31.3 μg/kg/day provides a quantifiable benchmark for evaluating novel antitumor agents or drug delivery systems in this standardized leukemia model. [1]

Antimicrobial Susceptibility Reference Standard

Mazethramycin B can serve as a reference standard for antimicrobial susceptibility testing against a defined panel of Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, and K. pneumoniae. The reported MIC range of 1.56–3.12 μg/mL provides a validated potency benchmark for assay calibration and quality control. [1]

PBD Scaffold Stability and SAR Studies

The enhanced chemical stability of Mazethramycin B (11-methyl ether) relative to the free hydroxyl analog makes it a preferred reagent for structure-activity relationship (SAR) studies investigating the impact of C11 substitution on PBD pharmacology. Researchers can use this compound as a stable reference point for evaluating synthetic PBD derivatives.

Natural Product Chemistry and Biosynthesis Research

Mazethramycin B serves as an authentic reference standard for natural product chemists studying PBD biosynthesis in Streptomyces species. The compound's fully characterized structure (confirmed by X-ray crystallography) and established HPLC purity (>95%) enable its use as a chromatographic and spectroscopic benchmark. [1]

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